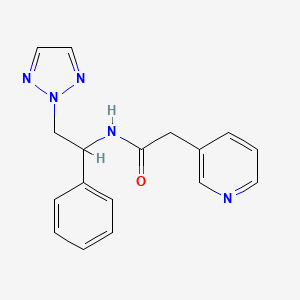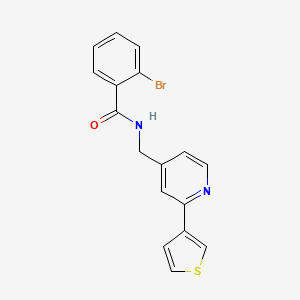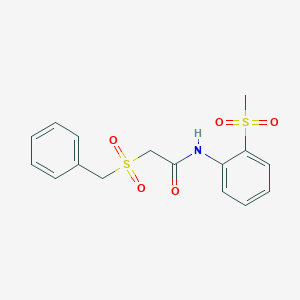![molecular formula C20H17F2N3O B2901075 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone CAS No. 320422-75-1](/img/structure/B2901075.png)
1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring, a difluorophenyl group, and an azetidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with 2,4-difluorobenzaldehyde, the pyrazole ring is formed through a cyclization reaction with hydrazine hydrate under acidic conditions.
Coupling Reaction: The resulting pyrazole derivative is then coupled with 4-bromobenzene under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling).
Azetidinone Formation: The final step involves the formation of the azetidinone ring through a cyclization reaction with 3,3-dimethyl-2-azetidinone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and pyrazole ring are key structural features that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone
- **1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetidinone
- **1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetidone
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the pyrazole ring contributes to its bioactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-[2-(2,4-difluorophenyl)pyrazol-3-yl]phenyl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c1-20(2)12-24(19(20)26)15-6-3-13(4-7-15)17-9-10-23-25(17)18-8-5-14(21)11-16(18)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGZDQNEREAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NN3C4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)
![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)
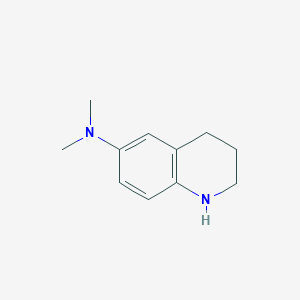
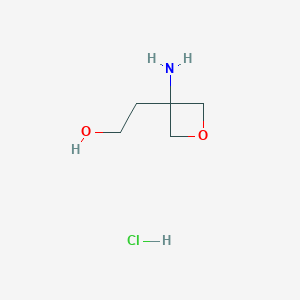
![N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2901009.png)
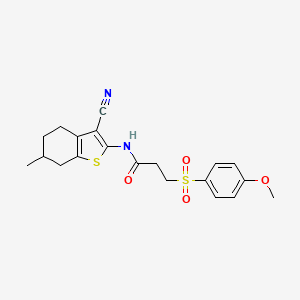
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)
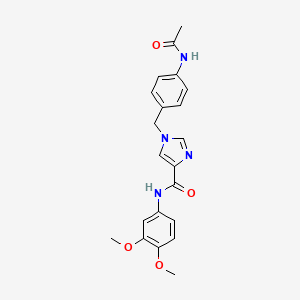
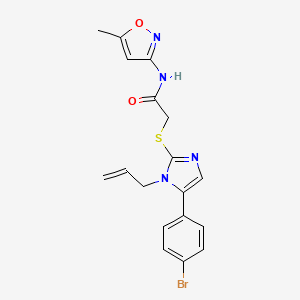
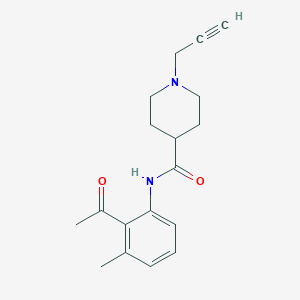
![2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2901004.png)
